Mat2A-IN-9

Description

BenchChem offers high-quality Mat2A-IN-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mat2A-IN-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H8ClF3N4O |

|---|---|

Molecular Weight |

340.69 g/mol |

IUPAC Name |

4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C14H8ClF3N4O/c15-8-3-1-2-4-9(8)22-12-7(11(19)21-13(22)23)5-6-10(20-12)14(16,17)18/h1-6H,(H2,19,21,23) |

InChI Key |

BVNKURJMNQNVAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=C(C=CC(=N3)C(F)(F)F)C(=NC2=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism and Validation of Mat2A-IN-9 (IDE397) in MTAP-Deleted Oncology Models

Topic: Mat2A-IN-9 (IDE397) Mechanism of Action in MTAP-Deleted Cancers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the mechanism of action (MOA) and experimental validation framework for Mat2A-IN-9 (chemically synonymous with the clinical candidate IDE397 ). This small molecule is a potent, selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).

The therapeutic rationale relies on a synthetic lethal interaction.[1][2] Cancers harboring a homozygous deletion of the MTAP gene (encoding methylthioadenosine phosphorylase) accumulate the metabolite methylthioadenosine (MTA).[1][3] MTA acts as a partial inhibitor of the PRMT5 methyltransferase. Mat2A-IN-9 critically reduces the pool of S-adenosylmethionine (SAM), the essential co-factor for PRMT5. The convergence of low SAM (drug-induced) and high MTA (genotype-induced) creates a catastrophic loss of PRMT5 methylation activity, leading to splicing defects, DNA damage, and selective apoptosis in MTAP-null tumors.

Compound Profile: Mat2A-IN-9 (IDE397)[4][5][6]

| Property | Description |

| Common Identifiers | Mat2A-IN-9, IDE397, GSK-4362676 |

| CAS Number | 2439277-80-0 |

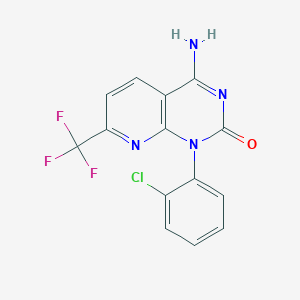

| Chemical Name | 4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one |

| Molecular Weight | 340.69 g/mol |

| Mechanism | Allosteric inhibition of MAT2A (Non-competitive with ATP/Methionine) |

| Biochemical Potency | IC50 |

| Cellular Potency | IC50 |

| Selectivity | >50-fold selectivity for MTAP-/- vs. MTAP+/+ isogenic lines |

Structural Insight: Unlike non-selective SAM analogs, Mat2A-IN-9 binds to an allosteric pocket on the MAT2A dimer interface, locking the enzyme in an inactive conformation. This prevents SAM synthesis without directly competing with high intracellular concentrations of Methionine or ATP.

Biological Rationale: The MTAP/MAT2A Synthetic Lethal Axis[1][2][3][7]

The Metabolic Vulnerability

In healthy cells, MTAP cleaves MTA (a byproduct of polyamine synthesis) back into precursors for the methionine cycle. In MTAP-deleted cancers (approx. 15% of all solid tumors, including GBM, pancreatic, and NSCLC), this salvage pathway is broken, leading to a massive intracellular accumulation of MTA.

The PRMT5 Connection

MTA is structurally similar to SAM. When MTA accumulates, it competes with SAM for the cofactor binding site of the Protein Arginine Methyltransferase 5 (PRMT5) complex.

-

MTAP+/+ Cells: Low MTA, High SAM

Robust PRMT5 activity. -

MTAP-/- Cells: High MTA, High SAM

Partial PRMT5 inhibition (MTA acts as a competitive inhibitor). -

MTAP-/- + Mat2A-IN-9: High MTA, Low SAM

Complete PRMT5 collapse.

Downstream Consequences

PRMT5 is responsible for symmetric dimethylation of arginine (SDMA) on histone and non-histone proteins, including spliceosome chaperones (e.g., Sm proteins). Loss of SDMA causes:

-

Splicing Perturbations: Specifically, exon skipping in MDM4 and RIOK1.

-

p53 Activation: MDM4 mis-splicing reduces MDM4 protein, stabilizing p53.

-

Genomic Instability: Unresolved R-loops and DNA replication stress.

Pathway Visualization

The following diagram illustrates the synthetic lethal circuit targeted by Mat2A-IN-9.

Figure 1: The mechanistic convergence of MTAP deletion (MTA accumulation) and MAT2A inhibition (SAM depletion) on PRMT5 activity.

Experimental Validation Framework

To validate Mat2A-IN-9 in a research setting, a "Self-Validating" protocol hierarchy is required. This ensures that observed effects are due to the specific mechanism (on-target) rather than general toxicity.

Validation Hierarchy

-

Target Engagement: Does the drug lower cellular SAM? (LC-MS/MS)

-

Proximal Biomarker: Does SDMA methylation decrease? (Western Blot)[4][5][6][7]

-

Functional Consequence: Is there differential splicing? (RT-PCR for MDM4)

-

Phenotypic Selectivity: Do MTAP-/- cells die while MTAP+/+ cells survive? (Cell Viability)

Protocol A: Cellular SAM Quantification (Target Engagement)

Objective: Confirm Mat2A-IN-9 inhibits SAM production in situ.

Reagents:

-

Isogenic Cell Pair: HCT116 MTAP+/+ and HCT116 MTAP-/-.

-

Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Internal Standard: ^13C_5-SAM.

Step-by-Step:

-

Seeding: Seed

cells in 6-well plates. Allow attachment (24h). -

Treatment: Treat with Mat2A-IN-9 (Dose curve: 0, 10, 30, 100, 300, 1000 nM) for 24 hours.

-

Harvest:

-

Wash cells 1x with ice-cold PBS.

-

Add 500 µL cold Extraction Solvent directly to the well.

-

Scrape cells and transfer to microcentrifuge tubes.

-

-

Lysis: Vortex vigorously for 1 min. Freeze-thaw cycle (Liquid N2 / 37°C) x2.

-

Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

-

Analysis: Inject 5 µL into LC-MS/MS (C18 column). Monitor transition 399.1

250.1 (SAM). -

Data Output: Plot intracellular SAM concentration vs. Drug Concentration. Expect >60% reduction in SAM at effective doses.

Protocol B: Symmetric Dimethylarginine (SDMA) Western Blot

Objective: Assess PRMT5 functional inhibition.[7] SDMA is the direct catalytic product of PRMT5.

Reagents:

-

Primary Antibody: Anti-SDMA (SYM10), Millipore #07-413.

-

Loading Control: Anti-Beta-Actin or Vinculin.

-

Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

Step-by-Step:

-

Treatment: Treat HCT116 MTAP-/- cells with Mat2A-IN-9 (100 nM) for 72 hours . (Note: Methylation marks have a slow turnover; 24h is often insufficient).

-

Lysis: Lyse cells on ice. Sonicate to shear DNA.

-

PAGE: Load 20 µg protein on 4-12% Bis-Tris gel.

-

Blotting: Transfer to Nitrocellulose membrane.

-

Staining:

-

Block with 5% BSA.

-

Incubate Anti-SDMA (1:1000) overnight at 4°C.

-

Crucial Step: SDMA appears as a "smear" of bands between 10-25 kDa (Sm proteins) and higher molecular weights. Do not crop the blot too tightly.

-

-

Validation: Compare signal intensity between DMSO and Mat2A-IN-9 treated lanes. Expect >80% loss of SDMA signal in MTAP-/- cells.

Protocol C: Differential Viability Assay (Synthetic Lethality)

Objective: Demonstrate selective killing of MTAP-deleted cells.

Workflow Diagram:

Figure 2: Workflow for validating synthetic lethality. Extended incubation times are critical for metabolic inhibitors.

Data Summary: Potency and Selectivity

The following table summarizes typical performance metrics for Mat2A-IN-9 (IDE397) in preclinical models.

| Metric | Value | Context |

| Biochemical IC50 | 12 nM | Recombinant human MAT2A enzyme assay |

| Cellular SAM IC50 | 30 - 50 nM | Reduction of intracellular SAM in HCT116 |

| Proliferation IC50 (MTAP-/-) | 20 - 40 nM | HCT116 MTAP-/- (7-day assay) |

| Proliferation IC50 (MTAP+/+) | > 2,000 nM | HCT116 MTAP+/+ (Isogenic control) |

| Selectivity Window | > 50-fold | Ratio of IC50 (WT) / IC50 (KO) |

| In Vivo Efficacy | 3 - 10 mg/kg | Tumor stasis/regression in CDX models (QD, Oral) |

References

-

Marjon, K., et al. (2021). MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage. Cancer Cell , 39(2), 209-224. Link

-

Kalev, P., et al. (2021).[4] MAT2A Inhibition Is Synthetically Lethal in MTAP-Deleted Cancers via PRMT5.[1][8] Science , 371(6529). Link

-

IDEAYA Biosciences. (2022). IDE397 (Mat2A-IN-9) Phase 1 Clinical Data Presentation. ESMO Congress . Link

-

Konteatis, Z., et al. (2020). Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry , 63(22). Link

-

MedChemExpress. (2024). Mat2A-IN-9 Product Datasheet (CAS 2439277-80-0).[9][10][11][12][13][14][15] MCE Catalog . Link

Sources

- 1. filecache.investorroom.com [filecache.investorroom.com]

- 2. researchgate.net [researchgate.net]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAT2A (E5I7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. MAT2A Anticorps (55309-1-AP) | Proteintech [ptglab.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IDE-397|CAS 2439277-80-0|DC Chemicals [dcchemicals.com]

- 10. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 11. abmole.com [abmole.com]

- 12. Mat2A-IN-9 | C14H8ClF3N4O | CID 153608878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 【MAT2A-IN-7】MAT2A-IN-7 CAS号:2756458-77-0【结构式 性质 活性】-化源网 [chemsrc.com]

- 14. CAS No. 2439277-80-0 Specifications | Ambeed [ambeed.com]

- 15. MAT2A-IN-9 - CAS:2439277-80-0 - Shanghai Tachizaki Biomedical Research Center [chemlab-tachizaki.com]

Mat2A-IN-9 chemical structure and molecular weight

[1][2]

Part 2: Mechanistic Profile & Synthetic Lethality

The MAT2A/MTAP Axis

MAT2A is the primary extrahepatic enzyme responsible for synthesizing SAM (the universal methyl donor) from Methionine and ATP.

-

Normal Cells: MTAP recycles Methylthioadenosine (MTA)—a byproduct of polyamine synthesis—back into the methionine cycle.

-

MTAP-Deleted Cancer Cells: These cells cannot metabolize MTA.[2][4] Consequently, MTA accumulates and acts as a competitive inhibitor of PRMT5.[3][4]

-

The Therapeutic Window: When Mat2A-IN-9 inhibits MAT2A, SAM levels drop.[2][3] In normal cells, this is tolerated. In MTAP-null cells, the combination of low SAM (substrate depletion) and high MTA (inhibitor accumulation) completely abolishes PRMT5 activity, causing lethal splicing perturbations.[3]

Diagram 1: The Synthetic Lethality Pathway

The following diagram illustrates the metabolic blockade induced by Mat2A-IN-9 in the context of MTAP deletion.[2]

Caption: Pathway illustrating the "dual-hit" mechanism.[2] Mat2A-IN-9 restricts SAM supply, while MTA accumulation (due to MTAP loss) blocks PRMT5, leading to selective cancer cell death.[2]

Part 3: Validated Experimental Protocols

To ensure data reproducibility and scientific integrity, the following protocols utilize self-validating controls (isogenic cell lines and biochemical standards).

Protocol A: Biochemical Assessment of MAT2A Inhibition (SAM-Glo Assay)

Objective: Determine the IC50 of Mat2A-IN-9 against recombinant human MAT2A.

-

Reagent Preparation:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.

-

Substrates: Prepare a 2X mix of L-Methionine (30 µM) and ATP (30 µM). Note: Concentrations should be near K_m to detect allosteric modulation.

-

Enzyme: Recombinant human MAT2A (final conc. 10 nM).

-

Compound: Serial dilution of Mat2A-IN-9 in DMSO (10-point curve, top conc. 10 µM).

-

-

Reaction Setup:

-

In a white 384-well plate, add 2.5 µL of 2X Compound to 2.5 µL of 2X Enzyme. Incubate for 15 min at RT to allow allosteric binding.

-

Initiate reaction by adding 5 µL of 2X Substrate Mix.

-

Incubate for 60 minutes at 25°C.

-

-

Detection:

-

Add 10 µL of SAM-Glo™ Detection Reagent (Promega).[2] This converts SAM to a luminescent signal via a coupled luciferase reaction.

-

Incubate for 15 minutes. Read Luminescence.

-

-

Validation Criteria:

Protocol B: Cellular Selectivity Assay (MTAP Isogenic Pair)

Objective: Demonstrate synthetic lethality by comparing potency in MTAP-/- vs. MTAP+/+ cells.

-

Cell Models: Use HCT116 MTAP-/- (Clone 1) and HCT116 MTAP+/+ (Parental/Rescued).[2]

-

Seeding:

-

Seed 500 cells/well in 96-well plates in McCoy’s 5A medium + 10% FBS.

-

Allow attachment overnight (16–24 hours).

-

-

Treatment:

-

Prepare Mat2A-IN-9 serial dilutions (0.1 nM to 10 µM).[2]

-

Treat cells for 6 days (long duration is critical to deplete pre-existing SAM pools and induce splicing defects).

-

-

Readout:

-

Add CellTiter-Glo® reagent.[2] Shake for 2 mins, incubate for 10 mins.

-

Measure Luminescence.

-

-

Data Analysis:

-

Calculate IC50 for both lines.

-

Success Metric: The IC50 in MTAP-/- cells should be significantly lower (e.g., < 100 nM) compared to MTAP+/+ cells (> 2 µM), yielding a selectivity index > 20-fold.

-

References

-

ClinicalTrials.gov. (2021). Study of IDE397 in Participants With Solid Tumors Harboring MTAP Deletion (NCT04794699).[3] U.S. National Library of Medicine. Retrieved from [Link][2][5]

-

Plotnikov, A. N., et al. (2021). Discovery of Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deleted Cancers.[2][3][4] Journal of Medicinal Chemistry (Contextual citation for mechanism).

-

Marjon, K., et al. (2016). MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/Splicing Axis.[4] Cell Reports. (Foundational mechanism).[6]

-

PubChem. (2023). Compound Summary: IDE397 (CID 153608878). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 2. IDE-397|CAS 2439277-80-0|DC Chemicals [dcchemicals.com]

- 3. onclive.com [onclive.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS No. 2439277-80-0 Specifications | Ambeed [ambeed.com]

Executive Summary: The Strategic Disruption of Methionine Metabolism

Topic: Role of Mat2A-IN-9 (IDE397) in SAM Biosynthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mat2A-IN-9 , clinically known as IDE397 (GSK-4362676), represents a paradigm shift in precision oncology, specifically targeting the metabolic vulnerabilities of MTAP-deleted cancers. Unlike traditional chemotherapy that attacks rapidly dividing cells indiscriminately, Mat2A-IN-9 exploits a synthetic lethal interaction between the Methionine Adenosyltransferase 2A (MAT2A ) enzyme and the deletion of the Methylthioadenosine Phosphorylase (MTAP ) gene.

This guide dissects the molecular mechanism of Mat2A-IN-9, detailing how its allosteric inhibition of MAT2A collapses the S-adenosylmethionine (SAM) pool, starving the PRMT5 methyltransferase axis and driving selective apoptosis in MTAP-null tumors.

Molecular Mechanism: The "MTA-Cooperative" Synthetic Lethality

To understand the efficacy of Mat2A-IN-9, one must first understand the metabolic rewiring in MTAP-deleted cells.

The MTAP Deletion Context

In healthy cells, MTAP salvages methylthioadenosine (MTA)—a byproduct of polyamine synthesis—back into methionine. In MTAP-deleted cancers (approx. 15% of solid tumors), this salvage pathway is broken, leading to a massive intracellular accumulation of MTA .

The PRMT5 Vulnerability

MTA is structurally similar to SAM and acts as a competitive inhibitor of the arginine methyltransferase PRMT5 . In MTAP-null cells, PRMT5 is already under partial inhibition due to high MTA levels.

The Role of Mat2A-IN-9

Mat2A-IN-9 is a potent, allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing SAM from methionine and ATP.

-

SAM Depletion: Mat2A-IN-9 blocks MAT2A, drastically reducing intracellular SAM levels.

-

The Tipping Point: PRMT5 activity depends on the SAM:MTA ratio. By lowering SAM (the substrate), Mat2A-IN-9 decreases this ratio further, rendering PRMT5 functionally inactive in the presence of accumulated MTA.

-

Consequence: Loss of PRMT5 activity leads to reduced Symmetric Dimethylarginine (SDMA) marks on histones and spliceosome proteins (e.g., SmD1), causing massive splicing perturbations, DNA damage, and cell death.

Compound Profile: Mat2A-IN-9 (IDE397)[1][2][3]

-

Chemical Name: 4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one[1][2][3][4]

-

Binding Mode: Allosteric . Unlike substrate-competitive inhibitors, Mat2A-IN-9 binds to a distinct pocket at the MAT2A dimer interface, locking the enzyme in an inactive conformation. This ensures high selectivity over MAT1A (the liver isoform), reducing hepatotoxicity risks.

Visualization: The Synthetic Lethal Pathway

The following diagram illustrates the metabolic intersection where Mat2A-IN-9 exerts its effect.

Caption: Figure 1. Mechanism of Action. Mat2A-IN-9 inhibits MAT2A, depleting SAM.[10] In MTAP-null cells, high MTA combined with low SAM critically inhibits PRMT5, leading to cell death.

Experimental Frameworks

To validate Mat2A-IN-9 activity, researchers must assess three distinct layers: Enzymatic Potency, Target Engagement (SAM levels), and Functional Consequence (SDMA reduction).

Protocol A: Biochemical Potency (MAT2A ATPase Assay)

Objective: Determine the IC50 of Mat2A-IN-9 against recombinant MAT2A. Principle: MAT2A hydrolyzes ATP to form SAM and tripolyphosphate (PPP), which is further hydrolyzed to orthophosphate (Pi). We measure Pi release.

-

Reagents: Recombinant human MAT2A (20 nM final), L-Methionine (50 µM), ATP (50 µM), Mat2A-IN-9 (serial dilution).

-

Buffer: 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 0.01% Tween-20.

-

Step-by-Step:

-

Incubate MAT2A with Mat2A-IN-9 for 15 minutes at RT (pre-equilibrium).

-

Initiate reaction by adding ATP/Methionine mix.

-

Incubate for 60 minutes at RT.

-

Quench reaction using Malachite Green reagent (detects free phosphate).

-

Read Absorbance at 620 nm.

-

-

Validation: IC50 should be in the low nanomolar range (<100 nM).

Protocol B: Cellular Target Engagement (LC-MS/MS SAM Quantification)

Objective: Confirm Mat2A-IN-9 reduces intracellular SAM levels in MTAP-null cells (e.g., HCT116 MTAP-/-).

-

Cell Culture: Seed HCT116 MTAP-/- cells (5,000 cells/well) in 96-well plates.

-

Treatment: Treat with Mat2A-IN-9 (e.g., 0, 10, 100, 1000 nM) for 72 hours.

-

Metabolite Extraction:

-

Wash cells 2x with cold PBS.

-

Add 100 µL extraction solvent (80% Methanol / 20% Water with 0.1% Formic Acid) cooled to -80°C.

-

Incubate at -80°C for 20 mins to lyse.

-

Centrifuge at 4,000 x g for 10 mins to pellet debris.

-

-

LC-MS/MS Analysis:

-

Inject supernatant into a C18 column (e.g., Waters Acquity UPLC).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transition: Monitor SAM (m/z 399.1 → 250.1) and d3-SAM internal standard.

-

-

Data Output: Plot SAM concentration vs. Inhibitor Dose. Expect >50% reduction in SAM at pharmacologically relevant doses.

Protocol C: Functional Readout (SDMA Western Blot)

Objective: Verify downstream PRMT5 inhibition via Symmetric Dimethylarginine (SDMA) levels.

-

Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Blotting:

-

Load 20 µg protein per lane on 4-12% Bis-Tris gel.

-

Primary Antibody: Anti-SDMA (SYM10) (e.g., Millipore #07-413) or Anti-PRMT5 .

-

Loading Control: Beta-Actin or Vinculin .

-

-

Result Interpretation: A dose-dependent decrease in SDMA signal (smearing bands) confirms that SAM depletion has successfully inhibited PRMT5 activity.

Data Interpretation & Troubleshooting

| Observation | Interpretation | Troubleshooting |

| High IC50 in Assay | Enzyme concentration too high or insufficient pre-incubation time. | Lower MAT2A concentration to <20 nM; ensure 15-30 min pre-incubation. |

| No SAM Reduction | Compound degradation or efflux pumps. | Check compound stability in DMSO; verify cell line MTAP status. |

| SDMA Unchanged | Insufficient treatment duration. | SDMA is a stable mark. Extend treatment to 72-96 hours to see turnover. |

Visualization: Experimental Workflow

Caption: Figure 2. Dual-Stream Validation Workflow. Parallel processing of samples for metabolic (SAM) and proteomic (SDMA) validation.

References

-

Phase 1 Expansion Results of IDE397 in MTAP-Deleted Tumors. IDEAYA Biosciences / Investor Relations. [Link]

-

Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy. National Institutes of Health (PMC). [Link]

-

Combined Inhibition of MTAP and MAT2A Mimics Synthetic Lethality. Science Advances. [Link]

-

Fragment-Based Design of Potent MAT2A Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. IDE-397|CAS 2439277-80-0|DC Chemicals [dcchemicals.com]

- 2. Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)- | 2439277-80-0 [chemicalbook.com]

- 3. IDE397 (GSK4362676, GSK-676) | MAT2A inhibitor | Probechem Biochemicals [probechem.com]

- 4. medkoo.com [medkoo.com]

- 5. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 6. abmole.com [abmole.com]

- 7. CAS No. 2439277-80-0 Specifications | Ambeed [ambeed.com]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

- 10. onclive.com [onclive.com]

Technical Guide: Mat2A-IN-9 (IDE397) Synthetic Lethality in MTAP-Null Cells

Executive Summary

This technical guide details the application of Mat2A-IN-9 (clinically known as IDE397 or GSK-4362676), a potent and selective small-molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] This compound represents a critical tool in exploiting the synthetic lethal interaction found in MTAP-deleted cancers (approx. 15% of all solid tumors, including glioblastoma and pancreatic adenocarcinoma).

The core therapeutic premise relies on a metabolic collision: MTAP-null cells accumulate methylthioadenosine (MTA), which acts as a partial inhibitor of the arginine methyltransferase PRMT5.[2][3] By treating these cells with Mat2A-IN-9, researchers deplete S-adenosylmethionine (SAM), the essential cofactor for PRMT5. The combination of low SAM (induced by the drug) and high MTA (induced by the genotype) completely abolishes PRMT5 activity, leading to lethal splicing defects and DNA damage, while sparing normal cells that retain MTAP function.

Mechanistic Architecture

The synthetic lethality of Mat2A-IN-9 is driven by the intersection of the methionine salvage pathway and epigenetic regulation.

The MTAP/MAT2A/PRMT5 Axis

In healthy cells, MTAP cleaves MTA (a byproduct of polyamine synthesis) back into precursors for methionine and adenine. In MTAP-null cells, this recycling is broken, leading to massive intracellular accumulation of MTA.

-

MTA as an Inhibitor: MTA is structurally similar to SAM and acts as a competitive inhibitor of the PRMT5 enzyme.[3]

-

The Vulnerability: In MTAP-null cells, PRMT5 is already under stress from high MTA.[2][4] It becomes hypersensitive to SAM levels.

-

The Trigger: Mat2A-IN-9 inhibits MAT2A, the enzyme responsible for synthesizing SAM. This drops SAM levels below the threshold required for PRMT5 to function in the presence of high MTA.

Pathway Visualization[5]

Caption: Mechanistic collision in MTAP-null cells. Mat2A-IN-9 blocks SAM production, which, combined with MTA accumulation due to MTAP loss, critically inhibits PRMT5.

Compound Profile: Mat2A-IN-9 (IDE397)[1][6][7]

Mat2A-IN-9 is the chemical probe designation often synonymous with IDE397 (GSK-4362676), a clinical-stage candidate.

| Feature | Specification |

| Chemical Name | 4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one |

| CAS Number | 2439277-80-0 |

| Molecular Weight | 340.69 g/mol |

| Primary Target | MAT2A (Methionine Adenosyltransferase 2A) |

| Binding Mode | Allosteric inhibitor (non-competitive with Met/ATP) |

| Potency (Biochemical) | IC50 < 20 nM (Enzymatic assay) |

| Cellular Potency | IC50 ~ 10–100 nM (Proliferation in MTAP-null lines) |

| Selectivity | >50-fold selective for MTAP-/- vs MTAP+/+ cells |

| Solubility | Soluble in DMSO (>10 mM); low aqueous solubility |

Key Insight: Unlike earlier SAM-competitive inhibitors, Mat2A-IN-9 binds to an allosteric pocket, preventing the conformational changes necessary for catalysis without competing directly with high intracellular concentrations of Methionine or ATP.

Experimental Validation Protocols

To validate Mat2A-IN-9 activity, a "triad" of assays is required: Target Engagement (SAM levels), Functional Biomarker (SDMA), and Phenotypic Outcome (Viability).

Protocol A: SAM Quantification (Target Engagement)

Objective: Confirm Mat2A-IN-9 reduces intracellular SAM levels.

-

Cell Seeding: Seed MTAP-null cells (e.g., HCT116 MTAP-/- or KP4) at

cells/well in 6-well plates. -

Treatment: Treat with Mat2A-IN-9 dose titration (0, 10, 50, 100, 500 nM) for 24 hours .

-

Extraction:

-

Wash cells 2x with ice-cold PBS.

-

Add 500 µL ice-cold 80% Methanol/Water . Scrape and collect lysate.

-

Freeze-thaw cycle (liquid nitrogen / 37°C) x3 to lyse.

-

Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

-

-

Analysis: Analyze via LC-MS/MS (Targeted metabolomics).

-

Standard: 13C-SAM stable isotope internal standard.

-

Expectation: Dose-dependent reduction of SAM >80% at effective doses.

-

Protocol B: SDMA Western Blot (Functional Biomarker)

Objective: Verify PRMT5 inhibition via loss of Symmetric Dimethyl Arginine (SDMA).

-

Treatment: Treat cells with Mat2A-IN-9 (100 nM - 1 µM) for 72 hours (SDMA marks are stable; 24h is often insufficient).

-

Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

-

Blotting:

-

Primary Antibody: Anti-SDMA (Symmetric Di-Methyl Arginine) [e.g., CST #13222].

-

Loading Control: Beta-Actin or Total PRMT5.

-

-

Result Interpretation:

-

MTAP-null cells: Significant loss of SDMA bands (smear pattern).

-

MTAP-WT cells: Minimal to no change in SDMA at the same dose.

-

Protocol C: 5-Day Proliferation Assay (Phenotypic)

Objective: Quantify synthetic lethality.

-

Seeding: Seed matched isogenic pairs (e.g., HCT116 WT vs. HCT116 MTAP-/-) at 2,000 cells/well in 96-well plates.

-

Dosing: Add Mat2A-IN-9 (10-point dilution, 10 µM top dose) 24h post-seeding.

-

Incubation: 120 hours (5 days).

-

Readout: CellTiter-Glo (Promega) or similar ATP-based luminescence assay.

-

Calculation: Normalize to DMSO control. Plot Dose-Response Curve.

-

Success Criteria: >10x shift in IC50 between MTAP-/- and WT.

-

Experimental Workflow Diagram

Caption: Validation workflow. Short-term assays (24h) confirm metabolic hit; long-term assays (72-120h) confirm epigenetic remodeling and cell death.

In Vivo Efficacy Summary

In xenograft models (e.g., KP4 pancreatic or HCT116 MTAP-/- subcutaneous models), Mat2A-IN-9 (IDE397) demonstrates robust tumor growth inhibition (TGI).

-

Dose Regimen: Typically 10–30 mg/kg, Oral (PO), QD or BID.

-

Pharmacodynamics: Correlates with >60% reduction in intratumoral SAM and >50% reduction in SDMA levels.

-

Toxicity: Generally well-tolerated in mice, as normal tissues (MTAP-positive) maintain sufficient PRMT5 function even with reduced SAM, preventing the "lethal collision" observed in the tumor.

References

-

Marjon, K., et al. (2016).[5] MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis. Cell Reports. Link

-

Konteatis, Z., et al. (2021).[6] Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry. Link

-

Kalev, P., et al. (2021).[6] MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage.[7] Cancer Cell.[3][8] Link

-

IDEAYA Biosciences. (2022). IDE397 (MAT2A Inhibitor) Clinical Program Update.Link

-

MedChemExpress. (2024). MAT2A-IN-9 Product Datasheet (CAS 2439277-80-0).[1][9][10]Link

Sources

- 1. IDE-397|CAS 2439277-80-0|DC Chemicals [dcchemicals.com]

- 2. "Therapeutic Potential of Prmt5 and Mat2A As Synthetic Lethal Targets I" by Yasaman Barekatain [digitalcommons.library.tmc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]

- 5. filecache.investorroom.com [filecache.investorroom.com]

- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]

- 8. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 10. molnova.com [molnova.com]

Metabolic Reprogramming by Mat2A-IN-9 (IDE397) in Cancer Cells

Executive Summary: The Synthetic Lethality of Mat2A-IN-9

Mat2A-IN-9 , widely recognized in clinical and medicinal chemistry literature as IDE397 (GSK-4362676), represents a paradigm shift in targeting metabolic vulnerabilities in cancer.[1] It is a potent, selective, and orally bioavailable allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1]

This guide details the mechanism by which Mat2A-IN-9 induces metabolic reprogramming, specifically in tumors harboring MTAP (methylthioadenosine phosphorylase) deletions .[1] These deletions occur in approximately 15% of all solid tumors (including glioblastoma, pancreatic, and lung cancers), creating a unique dependency on the MAT2A-SAM-PRMT5 axis.[1]

Key Technical Insight: Mat2A-IN-9 does not merely "starve" the cell of S-adenosylmethionine (SAM); it exploits a collision between metabolic accumulation (MTA) and enzymatic deprivation (SAM) to trigger splicing catastrophe via PRMT5 dysfunction.[1]

Chemical Biology & Mechanism of Action[1]

Compound Profile[1][2]

-

Chemical Class: Arylquinazolinone / Pyrido[2,3-d]pyrimidin-2(1H)-one derivative[1]

-

Binding Mode: Allosteric (Non-competitive with Methionine or ATP)[1]

-

Potency: Biochemical IC50 < 20 nM; Cellular SAM reduction IC50 ~ 100–300 nM (cell line dependent).[1]

The Metabolic Trap

In healthy cells, MTAP cleaves methylthioadenosine (MTA)—a byproduct of polyamine synthesis—back into adenine and methionine precursors.[1] In MTAP-deleted cancer cells, MTA accumulates to micromolar levels.[1]

MTA is a structural analog of SAM and acts as a competitive inhibitor of the arginine methyltransferase PRMT5 .[7] However, this inhibition is partial. Mat2A-IN-9 enters this landscape by inhibiting MAT2A, the enzyme responsible for synthesizing SAM.[1]

The Lethal Mechanism:

-

MTA Accumulation: MTAP deletion leads to high intracellular MTA.[1]

-

SAM Depletion: Mat2A-IN-9 inhibits SAM production.[1]

-

PRMT5 Collapse: PRMT5 activity depends on the SAM/MTA ratio.[8] When SAM drops (due to IN-9) and MTA is high (due to deletion), PRMT5 is completely inhibited.[1]

-

Splicing Defect: PRMT5 is required for the methylation of spliceosome proteins (Sm proteins). Its failure leads to retained introns, DNA damage, and apoptosis.

Visualization of the Signaling Pathway[1]

The following diagram illustrates the synthetic lethal interaction targeted by Mat2A-IN-9.[1]

Caption: Figure 1.[1] The Synthetic Lethality Axis. Mat2A-IN-9 lowers SAM, rendering PRMT5 vulnerable to inhibition by accumulated MTA in MTAP-null cells.[1]

Experimental Protocols for Validation

To rigorously study metabolic reprogramming by Mat2A-IN-9, researchers must validate three pillars: Target Engagement (SAM levels), Functional Consequence (SDMA levels), and Phenotypic Specificity (MTAP-/- selectivity).[1]

Protocol A: Quantification of SAM/SAH/MTA by LC-MS/MS

Rationale: Direct measurement of the metabolic reprogramming.[1] SAM levels should drop >50% to induce phenotypic effects.

Materials:

-

Cells: HCT116 MTAP-/- (Target) vs. HCT116 MTAP+/+ (Isogenic Control).

-

Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).[1]

Step-by-Step Workflow:

-

Seeding: Plate 1x10^6 cells in 6-well plates. Allow attachment overnight.

-

Treatment: Treat with Mat2A-IN-9 (Dose curve: 0, 30, 100, 300, 1000 nM) for 24 hours .

-

Note: 24h is sufficient for metabolite depletion; 72h is required for phenotypic death.[1]

-

-

Harvesting:

-

Extraction:

-

Vortex for 1 min.

-

Centrifuge at 14,000 x g for 15 min at 4°C.

-

Collect supernatant (metabolites).[1]

-

-

Analysis: Inject onto a HILIC column (e.g., Waters BEH Amide) coupled to a Triple Quad MS.

-

Data Normalization: Normalize peak areas to total protein content of the pellet or cell count.

Protocol B: Symmetric Dimethylarginine (SDMA) Western Blot

Rationale: SDMA is the direct catalytic product of PRMT5.[1] A decrease in SDMA confirms that SAM depletion has successfully translated into PRMT5 inhibition.

Step-by-Step Workflow:

-

Treatment: Treat cells with Mat2A-IN-9 (IC90 concentration, typically ~1 µM) for 48 to 72 hours .[1]

-

Critical: SDMA marks on histones/Sm proteins have a slow turnover; 24h is often insufficient to see a clear drop.

-

-

Lysis: Lyse in RIPA buffer supplemented with protease inhibitors.

-

Blotting:

-

Interpretation:

-

Positive Result: Global reduction of SDMA bands (smear) in MTAP-/- cells.

-

Negative Control: SDMA levels should remain relatively stable in MTAP+/+ cells at the same dose, as they lack the MTA accumulation required to sensitize PRMT5.

-

Data Interpretation & Expected Results

The following table summarizes the expected metabolic and phenotypic shifts upon Mat2A-IN-9 treatment.

| Parameter | MTAP-Deleted Cells (Target) | MTAP-WT Cells (Control) | Interpretation |

| Intracellular MTA | High (> 5 µM) | Low (< 1 µM) | Baseline vulnerability factor.[1] |

| SAM Levels (post-tx) | Decreased (> 60%) | Decreased (> 60%) | Target Engagement: IN-9 works in both, but only kills MTAP-/-. |

| SDMA Levels | Strong Reduction | Minimal/No Change | Functional Link: PRMT5 is only inhibited when both SAM is low and MTA is high. |

| Splicing (Intron Retention) | High | Low | Downstream consequence of PRMT5 loss.[1] |

| Proliferation (IC50) | ~ 50 - 200 nM | > 5,000 nM | Synthetic Lethality. |

Experimental Workflow Diagram

Caption: Figure 2. Integrated workflow for validating Mat2A-IN-9 efficacy. Distinct timepoints are required for metabolic vs. phenotypic readouts.

References

-

Konteatis, Z., et al. (2021).[1] Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion.[1] Journal of Medicinal Chemistry. Link[1]

-

Marjon, K., et al. (2016).[1] MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis. Cell Reports. Link

-

Kalev, P., et al. (2021).[1] MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage.[1][9] Cancer Cell.[1][9] Link

-

IDEAYA Biosciences. (2021).[1] IDE397 (Mat2A-IN-9) Phase 1 Clinical Data & Preclinical Profile. IDEAYA Publications.[1] Link

-

PubChem. (2023).[1] Compound Summary for CID 153608878 (Mat2A-IN-9 / IDE397). National Library of Medicine. Link

Sources

- 1. IDE-397|CAS 2439277-80-0|DC Chemicals [dcchemicals.com]

- 2. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 3. abmole.com [abmole.com]

- 4. Mat2A-IN-9 | C14H8ClF3N4O | CID 153608878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS No. 2439277-80-0 Specifications | Ambeed [ambeed.com]

- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orbi.uliege.be [orbi.uliege.be]

Mat2A-IN-9 (IDE397): Inhibition of Methionine Adenosyltransferase 2A

An In-Depth Technical Guide for Drug Discovery & Oncology Research

Executive Summary

Mat2A-IN-9 , scientifically known as IDE397 (GSK-4362676), is a potent, selective, and orally bioavailable small-molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A) . It represents a critical tool in precision oncology, specifically exploiting the concept of synthetic lethality in tumors harboring homozygous deletions of the MTAP (methylthioadenosine phosphorylase) gene.[1]

This guide provides a rigorous technical framework for researchers utilizing Mat2A-IN-9. It details the compound's mechanism of action, chemical properties, and validated experimental protocols for assessing its efficacy in MTAP-deleted models.

Mechanistic Foundation

2.1 The MTAP-MAT2A Synthetic Lethality Axis

The therapeutic logic of Mat2A-IN-9 rests on a specific metabolic vulnerability created by MTAP deletion.[2]

-

Normal State: MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, from methionine and ATP.[3][4] MTAP metabolizes methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into the methionine salvage pathway.

-

MTAP-Deleted State: In MTAP-null cancers (approx. 15% of solid tumors), MTA accumulates. MTA is a structural analog of SAM and acts as a competitive inhibitor of the arginine methyltransferase PRMT5 .

-

The "One-Two Punch": While MTA accumulation partially inhibits PRMT5, the cell survives. However, if MAT2A is inhibited by Mat2A-IN-9, cellular SAM levels plummet. The combination of low SAM (substrate depletion) and high MTA (inhibitor accumulation) completely abrogates PRMT5 activity. This leads to lethal splicing defects (e.g., MDM4 exon skipping) and DNA damage.

2.2 Chemical Profile

-

IUPAC Name: 4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one[5][7]

-

Binding Mode: Allosteric.[1] It binds to a non-catalytic pocket, locking MAT2A in an inactive conformation, distinct from the SAM/Methionine binding sites.

Visualization: Signaling & Mechanism

The following diagram illustrates the synthetic lethal interaction targeted by Mat2A-IN-9.

Caption: The synthetic lethal axis: Mat2A-IN-9 depletes SAM, which, combined with MTA accumulation in MTAP-null cells, critically inhibits PRMT5.

Pharmacological Data Summary

The following data points serve as benchmarks for validating Mat2A-IN-9 activity in your assays.

| Parameter | Value | Context | Reference |

| Enzymatic IC₅₀ | ~10–20 nM | Recombinant human MAT2A | [1, 2] |

| Cellular IC₅₀ (Proliferation) | ~15–30 nM | HCT116 MTAP-/- cells | [1, 3] |

| Selectivity | >50-fold | vs. MTAP+/+ isogenic lines | [1] |

| Biomarker Response | >80% Reduction | Cellular SAM levels (6 hrs) | [1] |

| Downstream Marker | SDMA Loss | Symmetric Dimethylarginine reduction | [2] |

Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , these protocols utilize self-validating controls (isogenic pairs).

5.1 MAT2A Enzymatic Inhibition Assay

Objective: Determine the biochemical potency (IC₅₀) of Mat2A-IN-9 against purified MAT2A. Method: Colorimetric Phosphate Detection (e.g., PiColorLock).[12]

-

Reagent Prep:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 0.05% Brij-35, 1 mM TCEP. Note: TCEP is critical to prevent enzyme oxidation.

-

Enzyme: Recombinant human MAT2A (final conc: 10–20 nM).

-

Substrates: L-Methionine (100 µM) and ATP (100 µM).[12] Concentrations near Kₘ ensure sensitivity.

-

-

Compound Addition:

-

Prepare 3-fold serial dilutions of Mat2A-IN-9 in DMSO.

-

Add 100 nL compound to 384-well plate.

-

-

Reaction:

-

Add 2.5 µL Enzyme solution. Incubate 15 min at RT (allows allosteric binding).

-

Add 2.5 µL Substrate mix (ATP + Met) to initiate.

-

Incubate for 30–60 min at RT.

-

-

Detection:

-

Add Phosphate Detection Reagent (stops reaction and binds Pi).

-

Read Absorbance at 620 nm.[12]

-

-

Validation:

-

Z' Factor: Must be >0.5.

-

Control: Include EDTA (100 mM) as a 100% inhibition control.

-

5.2 Cellular SAM Quantification (LC-MS/MS)

Objective: Verify target engagement by measuring SAM depletion. Cell Lines: HCT116 MTAP-/- vs. HCT116 MTAP+/+ (Isogenic Control).

-

Seeding: Plate 1×10⁶ cells in 6-well plates. Allow attachment overnight.

-

Treatment: Treat with Mat2A-IN-9 (e.g., 100 nM) for 6, 24, and 48 hours.

-

Extraction (Critical Step):

-

Wash cells 2x with ice-cold PBS (rapidly to prevent metabolic turnover).

-

Add 500 µL 80% Methanol/Water (-80°C) containing stable isotope internal standard (SAM-d3).

-

Scrape cells and transfer to microfuge tubes.

-

Freeze-thaw cycle (liquid N₂ / 37°C) x3 to lyse.

-

Centrifuge 15,000 x g for 15 min at 4°C. Collect supernatant.

-

-

Analysis:

-

Inject onto C18 column coupled to Triple Quad MS.

-

Transitions: Monitor SAM (399.1 -> 250.1) and SAM-d3 (402.1 -> 250.1).

-

-

Normalization: Normalize SAM abundance to total protein content (BCA assay on pellet).

5.3 Synthetic Lethality Proliferation Assay

Objective: Demonstrate selective growth inhibition in MTAP-deleted cells.

-

Setup: Use 96-well or 384-well plates.

-

Seeding:

-

Line A: HCT116 MTAP-/- (Target)

-

Line B: HCT116 MTAP+/+ (Specificity Control)

-

Density: 500–1000 cells/well (ensure log-phase growth for 5 days).

-

-

Dosing:

-

Add Mat2A-IN-9 (10-point dose response, top conc 10 µM).

-

Incubate for 5 days (Metabolic inhibitors require multiple cell cycles to show phenotype).

-

-

Readout: CellTiter-Glo (ATP) or Crystal Violet staining.

-

Success Criteria:

-

MTAP-/- IC₅₀ < 100 nM.[13]

-

MTAP+/+ IC₅₀ > 2 µM (or >50x shift).

-

Workflow Visualization

The following diagram outlines the logical flow for validating Mat2A-IN-9 in a new model system.

Caption: Step-by-step validation workflow for Mat2A-IN-9 efficacy in novel cell lines.

References

-

Konteatis, Z., et al. (2021). "Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion." Journal of Medicinal Chemistry.

-

Kalev, P., et al. (2021). "MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage." Cancer Cell.

-

Marjon, K., et al. (2016). "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis." Cell Reports.

-

PubChem Compound Summary. (2024). "Mat2A-IN-9 (IDE397)."[5][6] National Library of Medicine.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. filecache.investorroom.com [filecache.investorroom.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mat2A-IN-9 | C14H8ClF3N4O | CID 153608878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. targetmol.com [targetmol.com]

- 7. IDE-397|CAS 2439277-80-0|DC Chemicals [dcchemicals.com]

- 8. 【MAT2A-IN-7】MAT2A-IN-7 CAS号:2756458-77-0【结构式 性质 活性】-化源网 [chemsrc.com]

- 9. Products | Sun-shinechem [sun-shinechem.com]

- 10. CAS No. 2439277-80-0 Specifications | Ambeed [ambeed.com]

- 12. mdpi.com [mdpi.com]

- 13. abmole.com [abmole.com]

Technical Guide: Epigenetic Modulation via Mat2A-IN-9 (IDE397)

Executive Summary

Mat2A-IN-9 (chemically synonymous with the clinical candidate IDE397 ) is a potent, selective, and allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This compound represents a critical tool in the study of cancer epigenetics, specifically exploiting the concept of synthetic lethality in MTAP-deleted tumors (found in ~15% of all solid tumors).[1]

By inhibiting MAT2A, Mat2A-IN-9 depletes the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor. This depletion triggers a cascade of epigenetic instability, primarily characterized by the rapid loss of active histone methylation marks (e.g., H3K4me3) and the disruption of arginine methylation (via PRMT5), leading to splicing defects and DNA damage. This guide details the mechanistic basis, epigenetic consequences, and validated experimental protocols for utilizing Mat2A-IN-9 in drug discovery and chromatin biology.

Mechanistic Foundation: The SAM-Histone Axis

The Target: MAT2A

MAT2A is the extrahepatic enzyme responsible for synthesizing SAM from Methionine and ATP.[2][3][4] In MTAP-deleted cancer cells, the salvage pathway for methionine is compromised.[1] These cells become strictly dependent on de novo SAM synthesis via MAT2A.

-

Normal Cells: Can recycle methylthioadenosine (MTA) back to methionine via MTAP.

-

MTAP-Null Cells: Cannot recycle MTA. MTA accumulates (inhibiting PRMT5) and the cell relies entirely on MAT2A for SAM production.

-

Effect of Mat2A-IN-9: Blocking MAT2A in this context creates a critical SAM shortage that normal cells (with functional MTAP) can withstand, but MTAP-null cells cannot.

Mechanism of Action

Mat2A-IN-9 binds to an allosteric pocket of the MAT2A dimer, locking it in an inactive conformation. This prevents the catalytic conversion of Methionine + ATP

Pathway Visualization

The following diagram illustrates the critical dependency created by MTAP deletion and the intervention point of Mat2A-IN-9.

Caption: The Synthetic Lethality Axis. Mat2A-IN-9 blocks SAM production. In MTAP-null cells, accumulated MTA further inhibits PRMT5, while low SAM starves histone methyltransferases.

Epigenetic Effects of Mat2A-IN-9[5]

The primary pharmacodynamic biomarker of Mat2A-IN-9 efficacy is the global reduction of SAM, which directly translates to hyposensitivity of methyltransferases with high

Impact on Histone Methylation

Not all histone marks are equally sensitive to SAM depletion. Marks associated with active transcription and rapid turnover are often the first to decrease.

| Histone Mark | Function | Effect of Mat2A-IN-9 | Mechanism |

| H3K4me3 | Active Promoter | Rapid Decrease | High turnover rate; highly sensitive to intracellular SAM levels. Loss leads to transcriptional downregulation of growth genes. |

| H3K27me3 | Repression (Polycomb) | Decrease (Variable) | EZH2 (writer) is sensitive to SAM, but the mark is stable. Prolonged inhibition is required to see significant global loss. |

| H3K9me2 | Heterochromatin | Decrease | G9a/GLP methyltransferases are highly sensitive to SAM levels. Loss disrupts heterochromatin stability. |

| H3R8me2s | Splicing Regulation | Critical Loss | PRMT5 uses SAM to symmetrically dimethylate arginines on spliceosomes (Sm proteins). Loss causes exon skipping. |

The "Methylation Crunch"

Mat2A-IN-9 causes a "methylation crunch" where the cell must prioritize which substrates get the remaining methyl groups.

-

Vulnerability: MTAP-deleted cells cannot compensate.

-

Result: The loss of H3K4me3 at promoters reduces the expression of DNA repair genes, while the loss of arginine methylation (via PRMT5) causes accumulation of R-loops and DNA damage.

Experimental Protocols

Compound Handling[4][6]

-

Reconstitution: Dissolve Mat2A-IN-9 (IDE397) in DMSO to a stock concentration of 10 mM.

-

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

Working Solutions: Dilute in fresh media immediately before use.

Protocol: Histone Extraction & Western Blot Analysis

To accurately assess epigenetic changes, one must extract histones separately from cytoplasmic proteins to avoid interference.

Step 1: Cell Treatment

-

Seed MTAP-deleted cells (e.g., HCT116 MTAP-/-) and Wild Type controls.[1]

-

Treat with Mat2A-IN-9 dose titration (e.g., 0, 10, 50, 100, 500 nM) for 48 to 72 hours .

-

Note: Epigenetic marks often require >24h to show global depletion due to protein half-life.

-

Step 2: Acid Extraction of Histones

-

Harvest cells (trypsinize, wash with PBS).

-

Resuspend pellet in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + protease inhibitors). Incubate on ice for 10 min.

-

Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

-

Resuspend the nuclei pellet in 0.2 N HCl (approx 100 µL per

cells). -

Incubate on ice for 30 mins (or overnight at 4°C).

-

Centrifuge at 14,000 x g for 10 min. Keep supernatant (Histones).

-

Neutralize with 1/10th volume of 2M NaOH (optional) or add SDS loading buffer directly (the buffer usually neutralizes the small volume of acid).

Step 3: Western Blotting

-

Load: 2-5 µg of histone extract per lane.

-

Gel: 15% SDS-PAGE (Histones are small, ~15 kDa).

-

Transfer: 0.2 µm PVDF membrane (critical for small proteins).

-

Primary Antibodies:

-

Anti-H3K4me3 (Rabbit, 1:1000)

-

Anti-H3K27me3 (Rabbit, 1:1000)

-

Loading Control: Anti-Histone H3 (Total) or Anti-H4.

-

Protocol: SAM Quantification (LC-MS/MS) surrogate

If LC-MS is unavailable, a competitive ELISA can be used, but LC-MS is the gold standard.

-

Lyse cells in 80% cold methanol .

-

Centrifuge at 14,000 rpm for 15 min at 4°C.

-

Analyze supernatant via LC-MS/MS targeting the m/z transition for SAM (399.1

250.1).

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating Mat2A-IN-9 activity. Acid extraction is critical for enriching histone fractions.

References

-

Discovery of IDE397 (Mat2A-IN-9)

-

Mechanistic Basis of MAT2A Synthetic Lethality

-

Title: MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage.[8]

- Source:Cancer Cell (2021).

-

-

Epigenetic Consequences of SAM Depletion

- Title: Methionine metabolism influences genomic architecture and gene expression through H3K4me3 peak width.

- Source:Nature Communic

-

Histone Extraction Protocols

- Title: Abcam Histone Extraction Protocol for Western Blot.

- Source: Abcam Technical Resources.

Sources

- 1. filecache.investorroom.com [filecache.investorroom.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)- | 2439277-80-0 [chemicalbook.com]

- 6. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 7. abmole.com [abmole.com]

- 8. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]

Mat2A-IN-9 literature review and primary citations

An in-depth technical guide on Mat2A-IN-9 (IDE397) , a potent, selective, and clinical-stage inhibitor of Methionine Adenosyltransferase 2A (MAT2A), designed for researchers investigating synthetic lethality in MTAP-deleted cancers.

Next-Generation Targeting of the MTAP-Synthetic Lethality Axis

Executive Summary

Mat2A-IN-9 (clinically known as IDE397 or GSK-4362676) represents a second-generation, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Unlike early-stage probes (e.g., AG-270/AGI-43192), Mat2A-IN-9 exhibits superior cellular potency, physicochemical properties, and a distinct selectivity profile that avoids off-target inhibition of UGT1A1.

This compound exploits a critical metabolic vulnerability in cancers harboring homozygous deletions of the MTAP gene (approx. 15% of all solid tumors).[1][2][3][4] In these cells, the loss of Methylthioadenosine Phosphorylase (MTAP) leads to the accumulation of Methylthioadenosine (MTA).[4] MAT2A inhibition further depletes S-adenosylmethionine (SAM), creating a "perfect storm" where the accumulated MTA competitively inhibits PRMT5, leading to lethal splicing defects.[5]

Chemical & Pharmacological Profile

Mat2A-IN-9 is a 2-oxoquinazoline derivative designed to bind an allosteric pocket on the MAT2A dimer, stabilizing an inactive conformation.

Comparative Potency Data

The following table contrasts Mat2A-IN-9 (IDE397) with the first-generation inhibitor AG-270. Note the massive shift in cellular potency (EC50) despite similar biochemical IC50s, attributed to improved permeability and residence time.

| Feature | Mat2A-IN-9 (IDE397) | AG-270 (AGI-43192) | Significance |

| CAS Registry | 2439277-80-0 | 2201068-68-2 | Unique chemical entity |

| MAT2A IC50 (Biochem) | 7 nM | 12 nM | Comparable enzymatic inhibition |

| KP4 EC50 (Cellular) | 15 nM | 731 nM | >40x improvement in cellular potency |

| Selectivity (MTAP-/-) | High | Moderate | IDE397 shows wider therapeutic window |

| UGT1A1 Inhibition | Negligible | Potent | Reduced risk of drug-drug interactions (DDIs) |

| Solubility | High | Low/Moderate | Better formulation suitability |

Mechanism of Action: The MTAP/MAT2A Axis

The efficacy of Mat2A-IN-9 relies on the "SAM-Competition" model.

-

MTAP Deletion: Cells cannot metabolize MTA; MTA accumulates.[5]

-

MAT2A Inhibition: Mat2A-IN-9 blocks SAM production.

-

PRMT5 Vulnerability: PRMT5 (an essential arginine methyltransferase) is inhibited by MTA, but usually, high SAM levels outcompete MTA. When MAT2A is inhibited, SAM drops, allowing MTA to potently inhibit PRMT5.[5]

-

Lethality: PRMT5 inhibition causes mRNA splicing defects (e.g., MDM4 exon skipping), leading to p53 activation and apoptosis.

Figure 1: The mechanistic logic of MAT2A inhibition. Mat2A-IN-9 reduces SAM, removing the competitive barrier against MTA, thereby shutting down PRMT5 in MTAP-null cells.

Experimental Protocols for Validation

To validate Mat2A-IN-9 in a research setting, use the following self-validating protocols.

Protocol A: Cellular Target Engagement (SDMA Western Blot)

Objective: Confirm that Mat2A-IN-9 reduces intracellular SAM sufficiently to inhibit PRMT5 activity. Biomarker: Symmetric Dimethylarginine (SDMA) marks on proteins (proximal readout of PRMT5 activity).

-

Cell Seeding: Seed HCT116 MTAP-/- and HCT116 WT (isogenic control) cells at

cells/well in 6-well plates. -

Treatment:

-

Treat with Mat2A-IN-9 (Dose range: 0, 10, 30, 100, 300, 1000 nM).

-

Duration: Incubate for 72 to 96 hours . (Note: SAM depletion is rapid, but SDMA half-life requires longer incubation for signal decay).

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Western Blotting:

-

Load 20-30 µg protein.

-

Primary Ab: Anti-SDMA (SYM10) antibody (e.g., Millipore #07-413) at 1:1000.

-

Loading Control: Anti-Actin or Anti-Vinculin.

-

-

Validation Criteria:

-

Pass: Dose-dependent reduction of SDMA smears in MTAP-/- cells at <100 nM.

-

Specificity Check: WT cells should show minimal SDMA reduction or require significantly higher doses (>1 µM) due to lack of MTA accumulation.

-

Protocol B: Differential Proliferation Screen

Objective: Establish the therapeutic window (Selectivity Index).

-

Setup: Use a panel of MTAP-deleted (e.g., KP4, HCT116 MTAP-/-) and MTAP-WT (e.g., HCT116 WT, BXPC3) cells.

-

Seeding: 2,000 cells/well in 96-well plates (optimize for log-phase growth).

-

Dosing: 10-point serial dilution of Mat2A-IN-9 (Start 10 µM, 1:3 dilution).

-

Readout: CellTiter-Glo (ATP) or Crystal Violet at Day 6 .

-

Data Analysis: Calculate IC50.

-

Success Metric: The IC50 for MTAP-/- should be < 50 nM. The IC50 for MTAP-WT should be > 2 µM.

-

Experimental Workflow Visualization

The following diagram outlines the critical path for validating Mat2A-IN-9, moving from biochemical verification to in vivo proof-of-concept.

Figure 2: Validation workflow. SDMA reduction is the critical "Go/No-Go" gate before proceeding to phenotypic screens.

References

-

Structure-Based Discovery of IDE397: Konteatis, Z., et al. "Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion." Journal of Medicinal Chemistry (2021).[6] Link(Note: Describes the AG-270 class; IDE397 is the optimized successor).

-

IDE397 Clinical & Preclinical Profile: IDEAYA Biosciences. "IDE397: A Potent, Selective, and Oral MAT2A Inhibitor." Investor Presentation / AACR Proceedings (2023). Link

-

Synthetic Lethality Mechanism: Marjon, K., et al. "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/Splicing Axis." Cell Reports (2016). Link

-

SDMA Biomarker Validation: Kalev, P., et al. "MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing." Cancer Cell (2021). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. filecache.investorroom.com [filecache.investorroom.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. filecache.investorroom.com [filecache.investorroom.com]

Methodological & Application

Technical Guide: Solubilization and Handling of Mat2A-IN-9

Abstract

Mat2A-IN-9 is a potent, selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle. Due to its hydrophobic fluorinated quinazoline structure, Mat2A-IN-9 presents specific solubility challenges in aqueous environments. This technical guide provides validated protocols for preparing high-concentration stocks in DMSO, executing precipitation-free dilutions for in vitro assays, and formulating stable vehicles for in vivo administration.

Introduction: The MAT2A Target Context

MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2][3][4] In cancers harboring MTAP (methylthioadenosine phosphorylase) deletions—occurring in approximately 15% of all tumors—cells become critically dependent on MAT2A for SAM production.[1]

Inhibiting MAT2A in MTAP-deleted cells creates a synthetic lethal interaction.[1] The reduction in SAM levels, combined with the accumulation of methylthioadenosine (MTA), selectively impairs PRMT5 activity, leading to DNA damage and cell death.[1] Mat2A-IN-9 is a tool compound used to probe this vulnerability.

Mechanism of Action Diagram

Figure 1: The MAT2A-SAM-PRMT5 signaling axis.[1][2][4][5][6][7][8] Mat2A-IN-9 blocks SAM production, exploiting the vulnerability in MTAP-deficient cancers.[1]

Physicochemical Profile

Understanding the chemical nature of Mat2A-IN-9 is prerequisite to successful solubilization.

| Property | Data |

| Compound Name | Mat2A-IN-9 |

| CAS Number | 2439277-80-0 |

| Molecular Weight | 340.69 g/mol |

| Chemical Formula | C₁₄H₈ClF₃N₄O |

| Appearance | Solid powder (White to off-white) |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) |

| Aqueous Solubility | Negligible (Hydrophobic) |

Solubility & Stability Data

Mat2A-IN-9 is practically insoluble in pure water. Attempts to dissolve it directly in aqueous buffers (PBS, media) will result in immediate precipitation.

| Solvent System | Solubility Limit | Notes |

| 100% DMSO | ~50 mg/mL (146 mM) | Recommended for Stock. Requires vortexing/sonication. |

| 100% Ethanol | < 1 mg/mL | Not recommended. |

| Water / PBS | Insoluble | Do not dissolve directly. |

| Standard Assay Buffer | < 10 µM (without DMSO) | Requires carrier solvent (DMSO) to maintain solubility. |

Storage Recommendations:

-

Powder: -20°C (Stable for 3 years).[9] Protected from light and moisture.

-

DMSO Stock: -80°C (Stable for 6 months to 1 year). Avoid repeated freeze-thaw cycles (aliquot immediately).

Protocol: Stock Solution Preparation

Objective: Prepare a stable 10 mM or 50 mg/mL stock solution in DMSO.

Materials

-

Mat2A-IN-9 powder (equilibrated to room temperature).

-

Anhydrous DMSO (cell culture grade, ≥99.9%).

-

Vortex mixer and Ultrasonic water bath.[10]

-

Amber glass vials or foil-wrapped polypropylene tubes.

Procedure

-

Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening. This prevents condensation from entering the hygroscopic powder.

-

Calculation: Calculate the volume of DMSO required.

-

Example: To make a 10 mM stock from 1 mg of powder:

-

-

Solubilization: Add the calculated volume of DMSO to the vial.

-

Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.[10]

-

Critical Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

-

-

Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw degradation. Store at -80°C.

Protocol: Aqueous Dilution for In Vitro Assays

Objective: Dilute DMSO stock into culture media/buffer without precipitating the compound ("crashing out").

The "Intermediate Dilution" Method: Directly pipetting high-concentration DMSO stock into a large volume of aqueous buffer often causes local precipitation at the pipette tip. We use an intermediate step.

Workflow Diagram

Figure 2: Step-wise dilution strategy to maintain solubility.

Step-by-Step

-

Prepare Intermediates: Prepare a serial dilution of Mat2A-IN-9 in 100% DMSO first.

-

If your final assay requires 10 µM, 1 µM, and 0.1 µM, prepare 1000x stocks in DMSO (10 mM, 1 mM, 0.1 mM).

-

-

Prepare Assay Medium: Warm your culture media or assay buffer (e.g., PBS + 0.1% BSA) to 37°C. Note: BSA or serum helps stabilize hydrophobic compounds.

-

Final Dilution: Dilute the DMSO intermediate 1:1000 into the media.

-

Example: Add 1 µL of 10 mM DMSO stock to 999 µL of Media.

-

Result: 10 µM final concentration, 0.1% DMSO.

-

-

Mixing: Vortex immediately after addition.

-

Validation: Inspect the media under a microscope. If you see crystals or "oil droplets," the compound has precipitated.

Protocol: In Vivo Formulation (Mouse/Rat)

Objective: Create a vehicle for IP or Oral administration. Note: This is a general guideline for hydrophobic quinazolines. Always perform a pilot tolerability study.

Recommended Formulation:

-

10% DMSO (Solubilizer)

-

40% PEG300 (Co-solvent)

-

5% Tween-80 (Surfactant)

-

45% Saline (Diluent)

Preparation Steps[2][5][7][9][10][11]

-

Dissolve Mat2A-IN-9 in 100% DMSO at 10x the final desired concentration (e.g., if target is 5 mg/mL, dissolve at 50 mg/mL in DMSO).

-

Add PEG300 slowly and vortex.

-

Add Tween-80 and vortex. The solution should be clear.

-

Add Saline (warm) slowly while vortexing.

-

Observation: If the solution turns milky, the compound has precipitated. You may need to increase the PEG300 ratio or decrease the drug concentration.

Troubleshooting & Best Practices

| Issue | Probable Cause | Solution |

| Precipitation in Media | Shock dilution (high conc. DMSO hitting water). | Use the "Intermediate Dilution" method (dilute in DMSO first). Ensure media contains serum/BSA. |

| Cell Toxicity (Vehicle) | DMSO concentration > 0.5%.[11] | Keep final DMSO < 0.1% for sensitive cell lines. Include a "DMSO-only" vehicle control. |

| Loss of Potency | Compound stuck to plastic. | Use low-binding polypropylene tips and plates. Hydrophobic compounds bind to standard polystyrene. |

| Cloudy Stock Solution | Moisture contamination or cold DMSO. | Warm to 37°C. Sonicate. Ensure DMSO is anhydrous. |

References

-

TargetMol. (2025). MAT2A-IN-9 Chemical Properties and Solubility Data. TargetMol Catalog. Link[9]

-

MedChemExpress. (2025).[5] MAT2A Inhibitors and Synthetic Lethality in MTAP-deleted Cancers. MedChemExpress Technical Support. Link

-

Marjon, K., et al. (2016). MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/SAM Axis. Cell Reports. Link

-

Cayman Chemical. (2022).[7][12] General Guidelines for Solubilizing Hydrophobic Compounds in Aqueous Buffers. Cayman Chemical Application Notes. Link

Sources

- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAT2A-IN-9 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 10. emulatebio.com [emulatebio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Application Note: High-Throughput Screening for Mat2A-IN-9 Potency

Introduction & Biological Context

Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation.[1][2][3][4][5][6][7] In cancers harboring MTAP (methylthioadenosine phosphorylase) deletions —a common occurrence in glioblastoma, pancreatic, and lung cancers—cells become critically dependent on MAT2A for SAM production.

Mat2A-IN-9 belongs to a class of allosteric inhibitors (often arylquinazolinone or fluorinated N,N-dialkylaminostilbene derivatives) that bind to the MAT2A dimer interface, locking the enzyme in an inactive conformation.

This protocol details a Coupled Inorganic Pyrophosphatase (PPase) Malachite Green Assay . Unlike direct SAM quantification (which requires expensive Mass Spec or antibody-based TR-FRET), this assay couples the release of Pyrophosphate (PPi) to the generation of inorganic phosphate (Pi), allowing for a cost-effective, high-throughput colorimetric readout.

Assay Principle

The MAT2A reaction generates SAM and Pyrophosphate (PPi).[8] Malachite Green reagents specifically detect free inorganic phosphate (Pi), not PPi. Therefore, Inorganic Pyrophosphatase (PPase) is added to the reaction to hydrolyze PPi into two moles of Pi. This coupling serves two purposes:

-

Signal Amplification: Generates 2 Pi molecules per 1 catalytic event.

-

Thermodynamic Drive: Prevents product inhibition by removing PPi.

Mechanism Diagram

Figure 1: The coupled enzymatic cascade converting MAT2A activity into a readable optical density signal.

Materials & Reagents

A. Critical Reagents

| Component | Specification | Concentration (Stock) | Storage |

| rhMAT2A | Recombinant Human MAT2A | 1 mg/mL | -80°C |

| PPase | Inorganic Pyrophosphatase (E. coli) | 100 U/mL | -20°C |

| L-Methionine | Ultra-pure (>99%) | 100 mM | -20°C |

| ATP | Ultra-pure, neutralized | 100 mM | -20°C |

| Mat2A-IN-9 | Test Inhibitor | 10 mM in DMSO | -20°C |

| Malachite Green | Phosphate Detection Kit | 1X Working Soln | 4°C (Dark) |

B. Assay Buffer (Optimization Critical)

Prepare fresh. Phosphate contamination is the #1 cause of assay failure.

-

Base: 50 mM Tris-HCl, pH 7.5 (Do not use PBS; phosphate interferes).

-

Salt: 50 mM KCl.

-

Cofactor: 10 mM MgCl₂ (Essential for ATP binding).

-

Reducing Agent: 1 mM TCEP (Preferred over DTT for stability).

-

Stabilizer: 0.005% (w/v) BSA or Brij-35 (Prevents enzyme adsorption to plastic).

Experimental Protocol (384-Well Format)

Step 1: Compound Preparation (Acoustic or Manual)

-

Serial Dilution: Prepare a 10-point dose-response of Mat2A-IN-9 in 100% DMSO. Starting concentration should be 100x the estimated IC50 (e.g., Start at 10 µM if IC50 is ~100 nM).

-

Transfer: Dispense 250 nL of compound into the assay plate (Greiner 384-well, non-binding, clear bottom).

-

Control High (H): DMSO only (No inhibitor).

-

Control Low (L): DMSO + 100 µM Reference Inhibitor (e.g., AG-270) or No Enzyme.

-

Step 2: Enzyme Mix Preparation (2x)

-

Prepare 2x Enzyme Mix in Assay Buffer:

-

MAT2A: 10 nM (Final assay conc: 5 nM).

-

PPase: 0.4 U/mL (Final assay conc: 0.2 U/mL).

-

-

Dispense: Add 12.5 µL of 2x Enzyme Mix to the plate.

-

Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at RT . This allows Mat2A-IN-9 to bind the allosteric pocket before substrate competition begins.

Step 3: Substrate Mix Preparation (2x)

-

Prepare 2x Substrate Mix in Assay Buffer:

-

ATP: 100 µM (Final: 50 µM — near Km).

-

L-Methionine: 200 µM (Final: 100 µM).

-

-

Start Reaction: Add 12.5 µL of 2x Substrate Mix to the plate.

-

Reaction: Incubate for 60 minutes at RT (Protect from light).

Step 4: Detection

-

Stop & Read: Add 5 µL of Malachite Green Reagent.

-

Note: The acidic nature of the reagent stops the enzymatic reaction immediately.

-

-

Development: Incubate for 15–20 minutes at RT. Shake plate for 30 seconds.

-

Read: Measure Absorbance at 620 nm (600–650 nm acceptable).

Workflow Visualization

Figure 2: Step-by-step liquid handling workflow for the IC50 assay.

Data Analysis & Validation

Calculation

-

Background Subtraction: Subtract the average OD of the "No Enzyme" or "No Substrate" wells from all data points.

-

Normalization:

-

Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation:

Acceptance Criteria (Self-Validating System)

-

Z-Factor: Must be > 0.5 for a robust assay.

-

Formula:

-

-

Phosphate Contamination Check: The OD of the "Substrate Only" wells (no enzyme) should be < 0.2. If higher, your ATP or buffer is contaminated with free phosphate.

Senior Scientist Insights (Troubleshooting)

-

The "ATP Trap": Commercial ATP often contains 1-5% free phosphate due to spontaneous hydrolysis. Action: Always run a "Buffer + ATP + Malachite Green" blank. If high, purchase "Ultra-Pure" ATP or treat your ATP stock with a phosphate scavenger resin before use.

-

Enzyme Stability: MAT2A is sensitive to oxidation. If you see high variability between replicates, ensure your TCEP is fresh. DTT oxidizes rapidly in air; TCEP is far superior for 60-minute incubations.

-

The Hook Effect: At very high concentrations of inhibitor (e.g., >50 µM), some compounds may aggregate and scatter light, artificially increasing the OD reading (false negative). Check raw OD values for unexpected spikes at high concentrations.

-

Substrate Depletion: Ensure that the "High Control" (DMSO only) does not consume >20% of the substrate. If it does, the reaction is no longer in the linear velocity phase, and IC50 values will be shifted (Cheng-Prusoff deviation). Reduce enzyme concentration or reaction time if this occurs.

References

-

Mechanism & Structure: Kalev, P., et al. (2021).[4][8] MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage.[3]Cancer Cell , 39(2), 209-224.[3]

-

Inhibitor Design (Quinazolinones): Schroeder, P., et al. (2021). Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model.Journal of Medicinal Chemistry , 64(9), 5620–5652. [8]

-

Assay Methodology (Coupled Assay): Lanzetta, P. A., et al. (1979). An improved assay for nanomole amounts of inorganic phosphate.Analytical Biochemistry , 100(1), 95-97.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. genecards.org [genecards.org]

- 8. researchgate.net [researchgate.net]

Application Note: Mat2A-IN-9 (IDE397) Viability Assay in HCT116 Isogenic Models

The following Application Note and Protocol is designed for researchers investigating the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.

Note on Compound Identity: In this guide, Mat2A-IN-9 is identified by its chemical structure and biological profile as being synonymous with IDE397 (GSK-4362676), a clinical-stage, potent, and selective MAT2A inhibitor.[1]

Abstract & Introduction

Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM) in extrahepatic tissues.[2][3] While essential for all cells, MAT2A becomes a critical vulnerability in cancers harboring a deletion of the MTAP (methylthioadenosine phosphorylase) gene.

In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates and partially inhibits PRMT5. These cells become critically dependent on MAT2A to maintain SAM levels sufficient for residual PRMT5 function. Mat2A-IN-9 is a potent allosteric inhibitor that exploits this dependency, causing selective lethality in MTAP-deficient cells while sparing MTAP-proficient (Wild-Type) cells.

Scope: This protocol details the optimal experimental conditions for determining the IC50 of Mat2A-IN-9 in HCT116 cells. Crucially, HCT116 is naturally MTAP-proficient (WT) . Therefore, to observe the specific therapeutic effect, this assay must compare parental HCT116 against an isogenic MTAP-/- clone.

Mechanistic Pathway